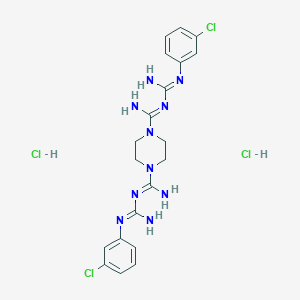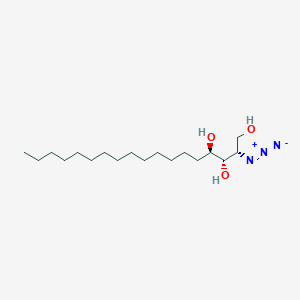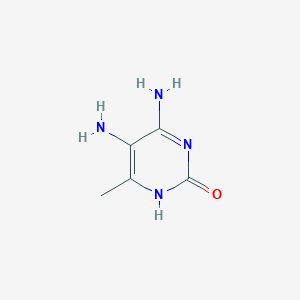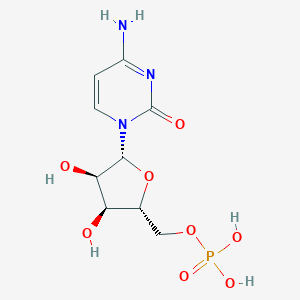
Cytidin-5'-monophosphat
Übersicht
Beschreibung
Cytidine-5'-monophosphate (CMP) is a molecule found in all living cells, and is a precursor to many important molecules such as DNA and RNA. CMP is a nucleoside monophosphate, which is a compound consisting of a nucleoside and a phosphate group. CMP plays an important role in the metabolism of cells, and is involved in the synthesis of many important molecules.
Wissenschaftliche Forschungsanwendungen
Studien zur Wasserstoffbrückenbindung
CMP wird in Studien im Zusammenhang mit Wasserstoffbrückenbindungen in Nukleinsäuren verwendet. Die Wasserstoffbrückenbindung zwischen Zuckern und Nukleobasen in RNA-Sequenzen ist einer der Hauptgründe für mehrere mutagene Störungen, die zahlreiche genomische Instabilitäten, verschiedene genetische Erkrankungen und Probleme bei der RNA-Umlagerung verursachen können . Das Verständnis der Stabilität dieser Wasserstoffbrücken ist entscheidend für molekulare Differenzierungen mit möglichen Anwendungen in der Frühdiagnose von Erbkrankheiten .
Koordinationskomplexe
CMP bildet Koordinationskomplexe mit anderen Molekülen. So bildet CMP beispielsweise Koordinations-Polymere mit Cadmium. Diese Komplexe wurden mit der Einkristall-Röntgendiffraktionsmethode untersucht . In diesen Komplexen wurde eine neuartige Wasserstoffbrückenbindung zwischen Zucker und Nukleobasen entdeckt, die eine neue supramolekulare Wechselwirkung darstellt, die in der Selbstorganisation und molekularen Erkennung eingesetzt werden kann .
Behandlung von Muskelschwund
Es wurde festgestellt, dass CMP H2O2-induzierten Muskelschwund in C2C12-Myotuben lindert. Es erhöht die Aktivität von antioxidativen Enzymen, verbessert die Mitochondrienfunktionsstörung und reduziert die mit Sarkopenie verbundenen Entzündungszytokine . Dies deutet darauf hin, dass CMP Myotuben vor H2O2-induziertem Schwund schützt .
Behandlung von Insulinresistenz
CMP kann Insulinresistenz lindern. Es fördert die Aktivierung des IRS-1/Akt/S6K-Signalwegs, der für die Proteinsynthese durch Verbesserung der Mitochondrienfunktionsstörung und Insulinresistenz entscheidend ist .
DNA- und RNA-Biosynthese
CMP wird als Substrat der Uridinmonophosphat (UMP)/Cytidinmonophosphat (CMP)-Kinase verwendet, um CDP zu bilden, das nach Phosphorylierung zu CTP die DNA- und RNA-Biosynthese unterstützt .
Raman-spektroskopische Studien
Wirkmechanismus
Target of Action
Cytidine-5’-monophosphate (CMP) primarily targets several enzymes, including Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including nucleotide synthesis and bacterial cell wall synthesis .
Mode of Action
CMP acts as a substrate for these enzymes, participating in their catalytic reactions. For instance, CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Biochemical Pathways
CMP is involved in the pyrimidine metabolism pathway , where it can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase . This reaction is part of the larger process of nucleotide synthesis, which is essential for the creation of DNA and RNA . Additionally, CMP is involved in the synthesis of N-acetylneuraminic acid, a component of gangliosides and glycoproteins .
Pharmacokinetics
It is known that cmp is a small molecule, which suggests it may be readily absorbed and distributed within the body . The metabolism and elimination of CMP are likely to involve its conversion to other nucleotides and nucleosides, as part of normal nucleotide metabolism .
Result of Action
The action of CMP results in the production of CTP, which is a critical component of RNA and DNA . This supports the synthesis of these nucleic acids, enabling gene expression and the transmission of genetic information . Additionally, CMP’s role in the synthesis of N-acetylneuraminic acid contributes to the formation of gangliosides and glycoproteins, which have various functions in the body .
Action Environment
The action of CMP is influenced by various environmental factors. For instance, the activity of the enzymes that CMP targets can be affected by pH and temperature . Additionally, the availability of other substrates and cofactors, such as ATP or GTP for CMP kinase, can influence the rate at which CMP is converted to CDP .
Safety and Hazards
When handling CMP, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention .
Zukünftige Richtungen
Research on CMP is ongoing, with a focus on its potential applications in various fields. For instance, a new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been developed . This technique provides a green and efficient approach for the industrial synthesis of CMP . Moreover, CMP has been found to promote myogenic differentiation and mitochondrial biogenesis , suggesting potential applications in muscle regeneration therapies.
Biochemische Analyse
Biochemical Properties
Cytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It interacts with various enzymes such as CMP kinase, UMP-CMP kinase, and uridine-cytidine kinase 2 . These interactions are crucial for the formation of CDP and CTP, which are essential for DNA and RNA biosynthesis .
Cellular Effects
Cytidine-5’-monophosphate plays a significant role in cellular processes. It is involved in the synthesis of RNA as it serves as a monomer . Its influence on cell function is primarily through its role in the synthesis of nucleic acids, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cytidine-5’-monophosphate involves its phosphorylation to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate plays a crucial role in long-term cellular function, particularly in nucleic acid synthesis.
Dosage Effects in Animal Models
It is known that Cytidine-5’-monophosphate is non-toxic and very well tolerated .
Metabolic Pathways
Cytidine-5’-monophosphate is involved in the metabolic pathway where it can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .
Transport and Distribution
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is transported and distributed in a manner that facilitates these processes.
Subcellular Localization
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is likely localized in areas of the cell where these processes occur.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-80-4 | |
| Record name | Polycytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50889322 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
63-37-6 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Cytidylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




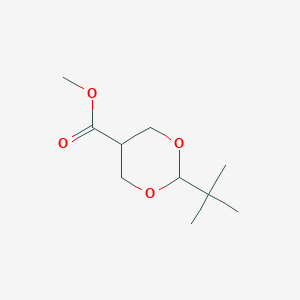
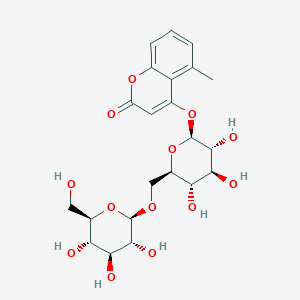
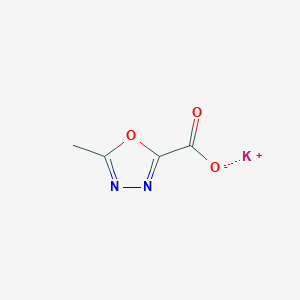
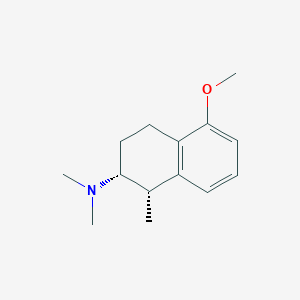
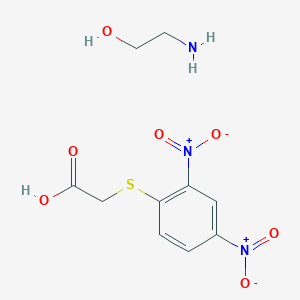

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)


